molecular formula C9H14N2O2S2 B8561903 Ethyl 2-[(2-amino-1,3-thiazol-5-yl)sulfanyl]-2-methylpropanoate CAS No. 919799-72-7

Ethyl 2-[(2-amino-1,3-thiazol-5-yl)sulfanyl]-2-methylpropanoate

Cat. No.: B8561903
CAS No.: 919799-72-7
M. Wt: 246.4 g/mol
InChI Key: PSKHNOASLUSHEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(2-amino-1,3-thiazol-5-yl)sulfanyl]-2-methylpropanoate is a useful research compound. Its molecular formula is C9H14N2O2S2 and its molecular weight is 246.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

919799-72-7

Molecular Formula

C9H14N2O2S2

Molecular Weight

246.4 g/mol

IUPAC Name

ethyl 2-[(2-amino-1,3-thiazol-5-yl)sulfanyl]-2-methylpropanoate

InChI

InChI=1S/C9H14N2O2S2/c1-4-13-7(12)9(2,3)15-6-5-11-8(10)14-6/h5H,4H2,1-3H3,(H2,10,11)

InChI Key

PSKHNOASLUSHEP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)SC1=CN=C(S1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a nitrogen atmosphere 5-thiocyanato-thiazol-2-ylamine (10 g, 64 mmol) dissolved in MeOH (300 mL) was added 2,3-dihydroxy-1,4-dithiolbutane (DTT, 9.8 g, 64 mmol) and stirred at room temperature for 1½ h. Then 2-bromo-2-methyl-propionic acid ethyl ester (13.6 g, 70 mmol) and K2CO3 (10.5 g, 76 mmol) was added and the reaction mixture was stirred for further 13 h. Addition of water (500 mL) and EtOAc (500 mL). Separation of the organic phase followed by extraction of the aqueous phase with EtOAc (2×300 mL). The combined organic phases were washed with water (500 mL) and brine (2×400 mL) and dried (MgSO4), filtered and evaporated. The crude product was dissolved in a small amount of DCM and purified by flash chromathography (heptane/EtOAc 2:1->1:2). Fractions containing the product were pooled and evaporated to a product containing impurities of DDT. This product was dissolved in diethyl ether (100 mL) and washed with water several times. The ether phase was dried (MgSO4), filtered and evaporated to give 8.45 g (54%) of 95% pure 2-(2-aminothiazol-5-ylsulfanyl)-2-methyl-propionic acid ethyl ester as light brown crystals.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two
Quantity
13.6 g
Type
reactant
Reaction Step Three
Name
Quantity
10.5 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

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